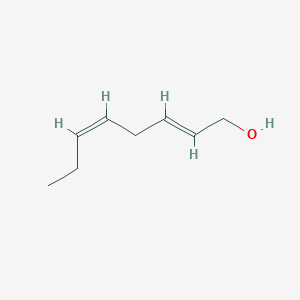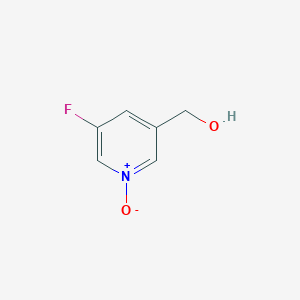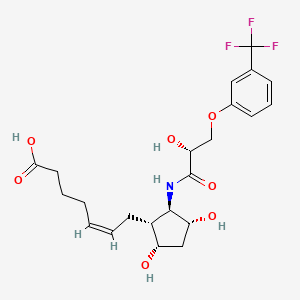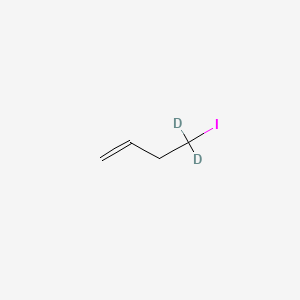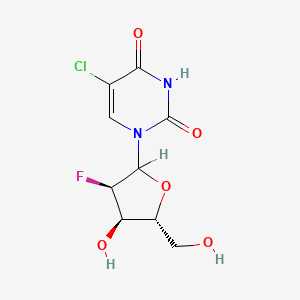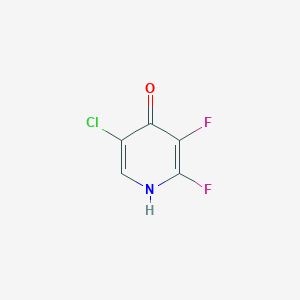
5-Chloro-2,3-difluoro-4-pyridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-difluoro-4-pyridinol is a halogenated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of chlorine and fluorine atoms in the pyridine ring significantly influences its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoro-4-pyridinol typically involves the halogenation of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high yield and purity. The use of advanced equipment and automation enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-difluoro-4-pyridinol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated pyridine derivatives, while coupling reactions produce biaryl compounds.
Applications De Recherche Scientifique
5-Chloro-2,3-difluoro-4-pyridinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-difluoro-4-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the pyridine ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and altering the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3,5-Dichloro-2,6-difluoro-4-pyridinol: Another halogenated pyridine derivative with different substitution patterns, leading to distinct chemical properties and uses.
Uniqueness
5-Chloro-2,3-difluoro-4-pyridinol is unique due to the presence of both chlorine and fluorine atoms along with a hydroxyl group in the pyridine ring. This combination of functional groups imparts specific reactivity and binding characteristics, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
54929-36-1 |
|---|---|
Formule moléculaire |
C5H2ClF2NO |
Poids moléculaire |
165.52 g/mol |
Nom IUPAC |
5-chloro-2,3-difluoro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H2ClF2NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) |
Clé InChI |
BCLKGGVDRBOMQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=C(N1)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
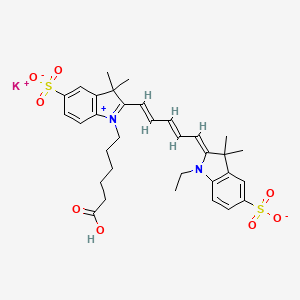

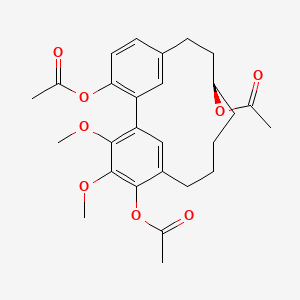

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
